Methylionone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKMGDRERYMTJX-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CC1C(=CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C/C1C(=CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197970 | |
| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
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Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992), Liquid, yellowish, oily liquid | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
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| Record name | Ionone, methyl- | |
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| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
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| Record name | Methyl-alpha-ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |
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Boiling Point |
291 °F at 16 mmHg (NTP, 1992), 238.00 °C. @ 760.00 mm Hg | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
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| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
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Density |
0.93 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.921-0.930 | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
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| Record name | Methyl-alpha-ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |
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Vapor Density |
greater than 1 (NTP, 1992) (Relative to Air) | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
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CAS No. |
7779-30-8, 93302-56-8, 127-42-4, 1335-46-2 | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
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| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
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| Record name | alpha-Cetone | |
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| Record name | Methylionone | |
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| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
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| Record name | NSC163996 | |
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| Record name | Ionone, methyl- | |
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| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
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| Record name | 1-Penten-3-one, 1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)- | |
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| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
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| Record name | Ionone, methyl | |
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| Record name | [R-(E)]-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |
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| Record name | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |
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| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
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Molecular Structure, Stereochemistry, and Isomeric Considerations of Methyl Ionone Gamma
Classification as a Sesquiterpenoid and Structural Archetype
Methyl Ionone (B8125255) Gamma, specifically its main component alpha-isomethyl ionone, is classified as a sesquiterpenoid. chemicalbook.comymdb.cainci.guide Terpenoids are a large class of naturally occurring organic compounds derived from five-carbon isoprene (B109036) units. Sesquiterpenoids are formally composed of three isoprene units, resulting in a 15-carbon skeleton (C15). nih.gov However, with a molecular formula of C14H22O, alpha-isomethyl ionone is more precisely categorized as a norsesquiterpenoid, indicating it has one fewer carbon atom than the parent sesquiterpene structure. wikipedia.orgprocurementresource.com
The structural archetype of methyl ionones consists of a substituted trimethylcyclohexene ring bonded to a ketone-containing side chain. industrialchemicals.gov.au These compounds are synthetically produced but are structurally related to ionones, which are found in nature as degradation products of carotenoids (tetraterpenoids, C40). mdpi.comtandfonline.com The synthesis process typically involves the aldol (B89426) condensation of citral (B94496) with methyl ethyl ketone, followed by cyclization, to form the characteristic ring structure. chemicalbook.comprocurementresource.com
Regioisomeric and Stereoisomeric Variations
The complexity of Methyl Ionone Gamma arises from the numerous isomers that can be formed during its synthesis. These variations include the position of the double bond in the cyclohexene (B86901) ring (regioisomers) and the spatial arrangement of atoms at chiral centers (stereoisomers).
Commercial products labeled "Methyl Ionone Gamma" are predominantly composed of the alpha-iso-methyl ionone isomer, often at concentrations of 60-70% or higher. vigon.com These products are typically mixtures that also contain other isomers, such as alpha-n-methyl ionone, beta-iso-methyl ionone, and beta-n-methyl ionone. vigon.comdirectpcw.com
The isomeric designations are defined by two distinct structural features:
Ring Isomerism (α, β, γ): This refers to the location of the endocyclic double bond within the six-membered ring. In alpha (α) isomers, the double bond is between C2 and C3 of the cyclohexene ring. In beta (β) isomers, it is between C1 and C2. The gamma (γ) isomers feature an exocyclic double bond (a methylene (B1212753) group attached to the ring).
Side-Chain Isomerism (n- vs. iso-): This distinction arises from the initial condensation reaction between citral and methyl ethyl ketone. Reaction at the terminal methyl group of the ketone yields "normal" (n-) isomers, while reaction at the internal methylene group produces "iso-" isomers, which have an additional methyl branch on the side chain. google.com
It is a historical quirk of nomenclature that the most common and desirable isomer, alpha-iso-methyl ionone , is referred to in the industry as Methyl Ionone Gamma . google.compellwall.com
| Isomer Name | Typical Percentage in "Methyl Ionone Gamma 70" vigon.com | Structural Description |
|---|---|---|
| alpha-iso-Methyl Ionone (Gamma Isomer) | 60-70% | Double bond in the alpha position of the ring; "iso" branched side chain. |
| alpha-n-Methyl Ionone | 20-30% | Double bond in the alpha position of the ring; "normal" straight side chain. |
| beta-iso-Methyl Ionone | 0-6% | Double bond in the beta position of the ring; "iso" branched side chain. |
| beta-n-Methyl Ionone | 0-10% | Double bond in the beta position of the ring; "normal" straight side chain. |
The structure of alpha-isomethyl ionone contains a stereocenter at the C1 carbon of the cyclohexene ring, where the butenone side chain is attached. Due to this chirality, the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-alpha-isomethyl ionone and (S)-alpha-isomethyl ionone. researchgate.netksu.edu.sa
Commercially produced Methyl Ionone Gamma is a racemic mixture, meaning it contains equal amounts of both the (R) and (S) enantiomers. However, researchers have successfully separated, or resolved, these enantiomers to study their individual properties. researchgate.netresearchgate.net These studies have shown that the different enantiomers can possess distinct olfactory characteristics. For instance, in a study of related methyl ionone isomers, the (S) and (R) enantiomers were described with different scent nuances, one being woody-floral with a violet note and the other being woody with dry, leathery aspects. ksu.edu.sa The preparation of chirally pure forms often relies on advanced techniques such as enzyme-mediated kinetic resolution. researchgate.netksu.edu.sa
Conformational Analysis and Geometrical Isomerism
The spatial arrangement of atoms in Methyl Ionone Gamma is not static, giving rise to further isomeric complexity through conformational and geometrical isomerism.
Geometrical Isomerism: The standard IUPAC name for the main component is (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one. nih.gov The (E) designation specifies the geometry of the double bond in the butenone side chain. This is a form of cis/trans isomerism, arising from the restricted rotation around the C=C double bond. industrialchemicals.gov.aucopbela.org The E isomer (from the German entgegen, meaning "opposite") has the higher-priority groups on opposite sides of the double bond, which is the thermodynamically more stable and predominant form.
Conformational Analysis: This involves the study of the various three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. The six-membered cyclohexene ring is not planar and can exist in several conformations, such as the lower-energy half-chair and the higher-energy boat and twist-boat forms. nih.gov While detailed conformational studies specifically on Methyl Ionone Gamma are limited, analysis of the closely related β-ionone has shown that the molecule is highly flexible. acs.org This flexibility allows it to adopt multiple, low-energy conformational states, a feature that is crucial for its interaction with olfactory receptors. acs.orgox.ac.uk The orientation of the side chain relative to the ring (the C5-C6-C7-C8 torsion angle) is also a key conformational feature. ox.ac.uk
Advanced Synthetic Methodologies and Chemical Transformations of Methyl Ionone Gamma
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic strategies combine the strengths of traditional chemical synthesis with the high selectivity of biocatalysts. These methods have proven particularly valuable in the synthesis of complex molecules like Methyl Ionone (B8125255) Gamma, where precise control over isomerism and stereochemistry is crucial. researchgate.netmdpi.com Enzymes, such as lipases, are frequently employed to achieve high levels of enantioselectivity and regioselectivity that are often difficult to obtain through purely chemical means. researchgate.netcnr.it
Aldol (B89426) Condensation and Cyclization Reactions from Precursors
The foundational synthesis of methyl ionones involves a three-stage process: aldol condensation, dehydration, and cyclization. smolecule.com The initial step is the aldol condensation of citral (B94496) with methyl ethyl ketone (MEK). scirp.org This reaction can be catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide. scirp.orggoogle.comperfumerflavorist.com The choice of catalyst and reaction conditions, particularly temperature, plays a critical role in the distribution of isomers.
Following the aldol condensation, the resulting intermediate undergoes dehydration to form pseudo-methyl ionone. The final step is an acid-catalyzed cyclization of the pseudo-methyl ionone to yield a mixture of methyl ionone isomers. google.comperfumerflavorist.com The use of different acids, such as phosphoric acid or sulfuric acid, can influence the ratio of the resulting α-, β-, and γ-isomers. perfumerflavorist.com
A notable advancement is the development of one-pot synthesis methods that integrate the aldol condensation and cyclization steps in a single reactor. This approach reduces solvent usage and waste. In a typical one-pot process, the aldol condensation is carried out at a low temperature (e.g., -10°C to 85°C) with a strong base, followed by the addition of an acid catalyst (e.g., phosphoric acid) and an increase in temperature (e.g., 80–130°C) to facilitate cyclization.
Table 1: Key Parameters in Aldol Condensation and Cyclization for Methyl Ionone Synthesis
| Parameter | Description | Finding |
|---|---|---|
| Catalyst (Aldol) | Base used to promote the initial condensation. | Potassium hydroxide is noted to be superior to sodium or lithium hydroxides due to enhanced activity. |
| Catalyst (Cyclization) | Acid used to induce ring formation. | Phosphoric acid is commonly used. scirp.org |
| Solvent | Medium for the reaction. | Lower aliphatic alcohols like ethanol (B145695) are used in anhydrous conditions. |
| Temperature (Aldol) | Influences reaction kinetics and isomer distribution. | Temperatures below 10°C favor the formation of iso-isomers. google.com |
| Temperature (Cyclization) | Affects the final cyclized product. | Higher temperatures (80–130°C) are used in one-pot synthesis. |
| Reaction Time (Aldol) | Duration of the initial condensation step. | Prolonged times (24–100 hours) can lead to a higher yield of the desired pseudo-methyl ionone. |
Regioselective Synthesis Strategies for Isomeric Control
Regioselectivity in the synthesis of methyl ionone is crucial for obtaining the desired isomers, as different isomers possess distinct fragrance profiles. numberanalytics.commasterorganicchemistry.com The key to controlling regioselectivity lies in managing the initial aldol condensation reaction between citral and methyl ethyl ketone (MEK). google.com
MEK has two potential sites for deprotonation: the methyl group and the methylene (B1212753) group. Reaction at the methyl group leads to the "normal" methyl ionone isomers, while reaction at the methylene group results in the more desirable "iso" isomers, which include Methyl Ionone Gamma. google.com
Several strategies are employed to favor the formation of the iso-isomers:
Low Temperatures: Carrying out the aldol condensation at temperatures below 10°C shifts the equilibrium towards the thermodynamically more stable iso-methyl β-hydroxy ketone intermediate. google.com
Catalyst Selection: The choice of catalyst can influence the regioselectivity. Potassium hydroxide has been shown to favor a higher proportion of the iso-product, although the reaction may be slower compared to using sodium hydroxide. google.com
Excess Ketone: Using an excess of methyl ethyl ketone in the reaction mixture can also favor the production of the iso-methyl isomers. google.com
Reaction Time: Longer reaction times, often exceeding 24 hours, allow for the disproportionation of the kinetically favored normal-adducts to the thermodynamically more stable iso-adducts.
Under optimized conditions, it is possible to achieve a high percentage of the pseudo-iso-methyl ionone, which upon cyclization, yields a product rich in the desired iso-methyl ionone isomers. google.com
Enantioselective Synthesis via Biocatalysis
Biocatalysis offers a powerful tool for the enantioselective synthesis of chiral fragrance compounds like Methyl Ionone Gamma. cnr.it The use of enzymes, particularly lipases, allows for the resolution of racemic mixtures to obtain enantiomerically pure or enriched isomers, which often exhibit distinct and more desirable olfactory properties. researchgate.netresearchgate.net
Enzymatic kinetic resolution (EKR) is a widely used technique that relies on the different reaction rates of enantiomers with an enzyme. mdpi.com In the context of Methyl Ionone Gamma synthesis, this approach is typically applied to resolve racemic alcohol intermediates. researchgate.netresearchgate.net Lipases are the most common enzymes used for this purpose due to their broad substrate specificity and high enantioselectivity. mdpi.comsemanticscholar.org
The process often involves the enantioselective acylation of a racemic alcohol. The lipase (B570770) selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. mdpi.com The resulting mixture of the acylated product and the unreacted alcohol can then be separated, providing access to both enantiomers in high enantiomeric purity. researchgate.netmdpi.com
A prominent example of EKR in the synthesis of ionone derivatives is the lipase-catalyzed enantioselective acetylation of 4-hydroxy-γ-ionone derivatives. mdpi.commdpi.comnih.gov Lipase PS from Pseudomonas cepacia has been shown to be particularly effective in this transformation. researchgate.netpsu.educnr.it
In a typical procedure, a racemic 4-hydroxy-γ-ionone derivative is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of the lipase. mdpi.comresearchgate.net The enzyme selectively acetylates one of the enantiomers, for instance, the (4R,6S)-4-hydroxy-γ-ionone, with high enantioselectivity and complete diastereoselectivity. mdpi.commdpi.com The reaction is typically monitored and stopped at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the resulting acetate and the remaining unreacted alcohol. mdpi.com
Table 2: Lipase-Mediated Resolution of 4-hydroxy-γ-ionone Derivatives
| Reactant | Enzyme | Acyl Donor | Product 1 | Product 2 |
|---|---|---|---|---|
| Racemic 4-hydroxy-γ-ionone derivative | Lipase PS | Vinyl acetate | (-)-4-acetyl-γ-ionone derivative (high ee) | (+)-4-hydroxy-γ-ionone derivative (high ee) |
Data sourced from multiple studies on lipase-catalyzed resolutions. mdpi.commdpi.comnih.gov
The separated enantiopure acetate and alcohol can then be further transformed into the desired enantiomers of Methyl Ionone Gamma or its derivatives. mdpi.comresearchgate.net
Following the enzymatic resolution of intermediates, stereospecific elimination reactions can be employed to generate the final target molecule while preserving the stereochemical integrity established in the biocatalytic step. mdpi.comnih.govresearchgate.net These reactions are crucial for converting the resolved intermediates, such as acetylated alcohols, into the desired alkenes without racemization. mdpi.com
A common method is the palladium-mediated elimination of an allylic acetate. researchgate.netmdpi.comnih.gov This reaction proceeds stereospecifically, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com For example, the reductive removal of the acetoxy group from an enantiomerically enriched 4-acetyl-γ-ionone derivative can yield the corresponding enantiomer of a dihydro-γ-ionone derivative with high enantiomeric excess. mdpi.comresearchgate.net
Another approach involves the elimination of a hydroxy group from a resolved alcohol intermediate. researchgate.netresearchgate.net These stereospecific elimination reactions are a key final step in many chemo-enzymatic routes to enantiomerically pure ionone derivatives, ensuring that the chirality introduced by the enzyme is carried through to the final product. mgscience.ac.inlibretexts.org
Catalytic Systems and Reaction Optimization in Synthesis
The production of Methyl Ionone Gamma predominantly involves the aldol condensation of citral with methyl ethyl ketone (MEK), followed by dehydration and acid-catalyzed cyclization. The optimization of these steps through various catalytic systems is crucial for maximizing the yield of the desired iso isomers. google.com
Homogeneous and Heterogeneous Catalysis
Homogeneous Catalysis:
In homogeneous catalysis, the catalyst is in the same phase as the reactants. The synthesis of methyl ionones often employs strong bases like potassium hydroxide (KOH) for the initial aldol condensation. The choice of catalyst and solvent significantly influences the reaction's outcome. For instance, potassium hydroxide is noted to be more effective than sodium hydroxide, which is attributed to its better solubility in alcoholic solvents like ethanol. The reaction is typically carried out in a lower aliphatic alcohol in the absence of significant amounts of water. google.com
The subsequent cyclization of the intermediate, pseudo-methyl ionone, is achieved using acid catalysts such as phosphoric acid or a mixture of sulfuric acid and acetic acid. google.com Careful control of reaction conditions, such as temperature, is critical. Low temperatures during the aldol condensation (below 10°C) favor the formation of the iso-methyl beta-hydroxy ketone, which is the precursor to the desired iso isomers of methyl ionone. google.com
Heterogeneous Catalysis:
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. In the context of ionone synthesis, various solid catalysts have been explored. For the condensation of citral with acetone (B3395972) (a related reaction), hydrotalcites and MgO have been investigated as solid base catalysts.
For the cyclization step, solid acid catalysts are of significant interest. Silica-supported heteropolyacids have demonstrated high efficacy in the cyclization of pseudoionone, with yields comparable to those achieved with homogeneous catalysts like sulfuric acid. The use of these solid acids can also influence the distribution of the resulting ionone isomers.
One-Pot Synthetic Protocols
One-pot synthesis, where multiple reaction steps are carried out in a single reactor, presents a more streamlined and efficient approach to producing Methyl Ionone Gamma. A patented one-pot method integrates the aldol condensation and cyclization steps, which reduces solvent usage and waste generation.
This process involves two distinct phases:
Aldol Phase: Citral and methyl ethyl ketone react at a controlled temperature range of -10°C to 85°C in the presence of a catalyst, which is typically a strong base. google.com
Cyclization Phase: Following the initial condensation, a second catalyst, such as phosphoric acid, is introduced, and the temperature is elevated to between 80°C and 130°C to facilitate cyclization. google.com
The reaction is then quenched, for example, with sodium carbonate, to yield the crude product with a high selectivity for the alpha-iso isomer. This one-pot approach offers significant advantages in terms of process efficiency and reduced environmental impact. google.com
Derivatization and Functionalization for Analog Development
The derivatization and functionalization of Methyl Ionone Gamma and related ionones are key strategies for creating novel analogs with unique olfactory properties. These modifications can target the ketone group, the double bonds, or the cyclohexenyl ring.
Enzymatic transformations offer a highly selective means of functionalizing the ionone skeleton. For instance, fungal peroxygenases can catalyze the hydroxylation of ionones at various positions, leading to a range of oxygenated derivatives. acs.org Lipases can be employed for the enantioselective acetylation of hydroxylated ionone precursors, which is a crucial step in the synthesis of specific enantiomers of ionone analogs. researchgate.net
Chemical methods are also widely used for derivatization. The reduction of the ketone group to a secondary alcohol, followed by esterification, can produce a variety of esters with different scent profiles. The double bonds within the molecule can be selectively hydrogenated to yield dihydro-derivatives. For example, γ-dihydroionone can be prepared by the reduction of γ-ionone. researchgate.net
Biological Activities and Molecular Mechanistic Elucidation of Methyl Ionone Gamma
Pharmacological Effects and Therapeutic Potential
While research specifically on "Methyl Ionone (B8125255) Gamma" is limited in the context of pharmacological effects, studies on the broader class of ionones, particularly α-ionone and β-ionone, provide significant insights into their potential therapeutic applications. These compounds have demonstrated notable anti-cancer, anti-proliferative, and anti-inflammatory properties. mdpi.comresearchgate.net Given the structural similarities, it is plausible that methyl ionone gamma may exhibit comparable biological activities.
Anti-cancer and Anti-proliferative Mechanisms.mdpi.comresearchgate.netmdpi.com
Ionones have been shown to inhibit the proliferation of various cancer cells through mechanisms that involve the regulation of the cell cycle and the induction of programmed cell death (apoptosis). mdpi.com
The progression of the cell cycle is a tightly controlled process involving cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. mdpi.comresearchgate.net Disruption of this regulation is a hallmark of cancer. researchgate.net Studies on β-ionone have demonstrated its ability to induce cell cycle arrest in several cancer cell lines. mdpi.comresearchgate.net
For instance, β-ionone has been observed to arrest the cell cycle at the G1/G0 phase in breast cancer cells and at the G1 phase in human colon and prostate cancer cell lines. mdpi.com In human gastric and breast cancer cells, it can induce arrest at both the G0/G1 and G2/M phases. mdpi.com This cell cycle arrest is often attributed to the downregulation of key regulatory proteins. Research has shown that β-ionone can reduce the levels of cyclin D1, cyclin E, cyclin A, cyclin B1, Cdk2, and Cdk4. mdpi.com
The following table summarizes the effects of β-ionone on cell cycle regulatory proteins in various cancer cell lines.
| Cell Line | Effect of β-ionone | Reference |
| Breast Cancer | Arrest at G1/G0 phase, reduction in cyclin D1 | mdpi.com |
| Human Colon Cancer | Arrest at G1 phase | mdpi.com |
| Prostate Cancer (DU145, PC-3) | Arrest at G1 phase, reduction in cyclin D1 and Cdk4 | mdpi.com |
| Human Gastric Cancer | Arrest at G0/G1 and G2/M phases, reduction in cyclin D1, cyclin E, cyclin A, Cdk2, and Cdk4 | mdpi.com |
Apoptosis is a crucial process for eliminating damaged or cancerous cells. iiitd.edu.in Ionones, particularly β-ionone, have been shown to induce apoptosis in various cancer cell lines. mdpi.comhpa.gov.tw This is achieved by modulating the expression of proteins that either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death. mdpi.com
A key mechanism involves altering the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. mdpi.com Studies have shown that β-ionone can increase the expression of Bax while decreasing the expression of Bcl-2, thereby promoting apoptosis. mdpi.com Furthermore, β-ionone has been found to increase the levels of cleaved caspase-3, a key executioner caspase in the apoptotic pathway, in breast and human gastric adenocarcinoma cells. mdpi.com
Some research also suggests that β-ionone can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis. mdpi.comresearchgate.net This is partly achieved by upregulating the expression of death receptor 5 (DR5) and downregulating the activity of NF-κB, a transcription factor that often promotes cell survival. researchgate.net
The ability of ionones to induce cell cycle arrest and apoptosis translates to a reduction in the viability of malignant cells. Studies have demonstrated that β-ionone significantly inhibits the proliferation and reduces the viability of various cancer cell lines, including those of the breast, prostate, and colon. mdpi.comresearchgate.nethpa.gov.tw For example, treatment with β-ionone has been shown to lead to a significant dose-dependent reduction in the viability of LNCaP prostate cancer cells.
Anti-inflammatory Effects and Mediator Regulation.mdpi.comresearchgate.netmdpi.com
In addition to their anti-cancer properties, ionones have demonstrated significant anti-inflammatory effects. mdpi.com Chronic inflammation is known to contribute to the development and progression of various diseases, including cancer. nih.gov
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a central role in the inflammatory response. nih.govnih.gov Elevated levels of these cytokines are associated with various inflammatory conditions. mdpi.com
Research indicates that ionones can modulate the expression of these inflammatory mediators. mdpi.com For example, β-ionone has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of TNF-α in BV2 microglial cells. researchgate.net This inhibition occurs at both the protein and mRNA levels. researchgate.net Similarly, studies on essential oils containing ionones have shown a decrease in the levels of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com The anti-inflammatory effects of β-ionone are thought to be mediated through the suppression of the NF-κB and MAPK signaling pathways. researchgate.net
The table below summarizes the modulatory effects of β-ionone on key pro-inflammatory cytokines.
| Cytokine | Cell/Animal Model | Effect of β-ionone | Reference |
| TNF-α | LPS-stimulated BV2 microglia cells | Inhibition of production | researchgate.net |
| IL-6 | Various cell lines (as part of essential oils) | Decreased levels | mdpi.com |
Inflammatory Pathway Analysis
While direct and detailed analysis of Methyl Ionone Gamma's effect on inflammatory pathways is limited, studies on closely related ionone isomers, particularly β-ionone, provide significant insights. Research indicates that ionones can modulate inflammatory responses. For instance, β-ionone has been shown to significantly inhibit the expression of pro-inflammatory mediators. researchgate.net It can attenuate the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced microglial cells. researchgate.net The mechanism for this action involves the suppression of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.netmdpi.com Limited research also suggests potential anti-inflammatory properties for α-methyl ionone, though further detailed studies are required. smolecule.com
Antimicrobial Properties
The ionone class of compounds has demonstrated notable antimicrobial capabilities. The proposed mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.
Specific research has highlighted the potential of Methyl Ionone Gamma's constituent isomers. One study investigating α-methyl ionone reported inhibitory effects against various foodborne pathogens. smolecule.com Further research into oxime derivatives, which can be synthesized from these ketones, revealed that α-isomethylionone oxime was a potent antimicrobial agent, exhibiting a minimum inhibitory concentration (MIC) of 18.75 µg/mL against Enterococcus hirae. nih.gov Other related ionone derivatives also showed inhibitory activity against a range of microbes, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov
Table 1: Antimicrobial Activity of Ionone Derivatives
| Compound | Test Organism | Activity | MIC (µg/mL) |
|---|---|---|---|
| α-isothis compound oxime | Enterococcus hirae | Antibacterial | 18.75 |
| β-ionone | Staphylococcus aureus | Antibacterial | - |
| β-ionone | Escherichia coli | Antibacterial | - |
| β-ionone | Candida albicans | Antifungal | - |
Receptor Interactions and Intracellular Signaling Pathways
Olfactory Receptor OR51E2 Activation and its Downstream Effects
A significant finding in the biological activity of ionones is their interaction with the olfactory receptor OR51E2, which is expressed in various non-olfactory tissues, including the prostate. Studies indicate that gamma-ionone (B106490) is an agonist of OR51E2. Activation of this receptor by gamma-ionone has been shown to induce apoptosis in prostate cancer cells.
The broader family of ionones exhibits distinct interactions with this receptor. β-ionone is a well-documented agonist of OR51E2, and its activation has been linked to the inhibition of proliferation and migration in cancer cells. mdpi.comresearchgate.net In contrast, some studies suggest that α-ionone may act as an antagonist at the OR51E2 receptor, inhibiting the effects triggered by agonists like β-ionone. mdpi.com This suggests that the isomeric form of the ionone is critical in determining its specific biological effect at the receptor level.
Intracellular Calcium Flux and Kinase Cascade Modulation (e.g., MAPK pathways)
The activation of the OR51E2 receptor by ionones initiates a cascade of intracellular signaling events. The binding of gamma-ionone to OR51E2 directly triggers the release of intracellular calcium. This calcium influx is a critical secondary messenger that, in turn, activates downstream pathways involving mitogen-activated protein kinases (MAPKs), specifically p38 MAPK and JNK.
Studies on the related β-ionone isomer provide further detail on this mechanism. Upon OR51E2 activation by β-ionone, a modulation of kinase activity and an increase in intracellular calcium are observed. mdpi.com This signaling cascade has been shown to involve proline-rich tyrosine kinase 2 (Pyk2), which is activated by the increase in intracellular calcium concentration. mdpi.com The activation of Pyk2 subsequently leads to the phosphorylation of p38 MAPK and stress-activated protein kinase/Jun amino-terminal kinase (SAPK/JNK). mdpi.com In some prostate cancer cells, OR51E2 activation by β-ionone was demonstrated to activate extracellular signal-regulated kinases 1 and 2 (ERK1/2), another MAPK pathway, through a Gβγ-PI3Kγ-ARF1 pathway. nih.govfrontiersin.org This modulation of kinase cascades is believed to be a key mechanism behind the observed anti-proliferative effects of these compounds. mdpi.com
Table 2: Summary of Receptor Interactions and Downstream Signaling
| Compound | Receptor | Key Downstream Events |
|---|---|---|
| gamma-Ionone | OR51E2 | Intracellular Ca²⁺ release, Activation of p38 MAPK and JNK |
| β-Ionone | OR51E2 | Intracellular Ca²⁺ release, Activation of Pyk2, p38 MAPK, JNK, ERK1/2 |
| α-Ionone | OR51E2 | Potential antagonist activity |
Enzyme Inhibition and Modulation Studies
Protein Farnesyltransferase (PFTase) Inhibitory Activity
Based on the available research, there is currently no scientific evidence to suggest that Methyl Ionone Gamma or its related ionone isomers possess inhibitory activity against the enzyme Protein Farnesyltransferase (PFTase). While studies have investigated PFTase inhibition by various natural and synthetic compounds, ionones have not been identified among them in the reviewed literature. tandfonline.comtandfonline.comresearchgate.net
Kinetic Characterization of Enzyme Inhibition
The investigation into the biological activities of Methyl Ionone Gamma has extended to its potential as an enzyme inhibitor. While comprehensive kinetic data remains a subject of ongoing research, preliminary studies, particularly through computational or in silico methods, have begun to shed light on its inhibitory capabilities against specific enzymes.
Research Findings
An in silico analysis was conducted to assess the antidiabetic potential of various compounds, including γ-methylionone. untirta.ac.id This computational study focused on the inhibition of the α-glucosidase enzyme, a key target in the management of diabetes. The results of this theoretical approach identified γ-methylionone as a compound with significant potential for antidiabetic activity. untirta.ac.id
The study determined the half-maximal inhibitory concentration (IC50) value for γ-methylionone to be 40.78 μM. untirta.ac.id The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This finding suggests that γ-methylionone may act as an inhibitor of α-glucosidase. However, it is important to note that this result is from a computational simulation and awaits further validation through in vitro and in vivo experimental studies to confirm the activity and elucidate the precise mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. untirta.ac.id
Interactive Data Table: Enzyme Inhibition by Methyl Ionone Gamma
The following table summarizes the available kinetic data for the inhibition of α-glucosidase by Methyl Ionone Gamma based on the described in silico study.
| Enzyme Target | Inhibitor | IC50 (μM) | Study Type |
| α-Glucosidase | γ-Methylionone | 40.78 | In Silico |
Computational Chemistry and Molecular Modeling of Methyl Ionone Gamma
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure and properties of molecules. northwestern.edu These calculations can predict various molecular attributes, including geometry, energy levels, and spectroscopic characteristics. northwestern.edunih.gov
Quantum chemical methods, such as Density Functional Theory (DFT), are utilized to model the electronic structure of Methyl Ionone (B8125255) Gamma. acs.orgresearchgate.net These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net By analyzing the electronic structure, it's possible to predict spectroscopic properties, such as the wavelengths of maximum absorption in UV-Vis spectroscopy. researchgate.netresearchgate.net For instance, theoretical calculations can simulate the UV-Vis absorption spectrum, which can then be compared with experimental data for validation. researchgate.net The accuracy of these predictions depends on the chosen level of theory and basis set. researchgate.net
Table 1: Predicted Electronic Properties of Methyl Ionone Gamma using DFT
| Property | Predicted Value |
| HOMO Energy | Value |
| LUMO Energy | Value |
| Energy Gap (HOMO-LUMO) | Value |
| Wavelength of Max. Absorption (λmax) | Value (nm) |
| Note: The values in this table are illustrative and would be populated by specific data from quantum chemical calculation software. |
To study the interaction of Methyl Ionone Gamma with biological macromolecules like olfactory receptors, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. acs.orgnih.gov In this approach, the ligand (Methyl Ionone Gamma) and the active site of the protein are treated with quantum mechanics (QM) to accurately describe electronic effects like polarization and charge transfer, while the rest of the protein and its environment are treated with the computationally less expensive molecular mechanics (MM) force field. acs.orgnih.govacs.org This layered approach allows for the investigation of large, complex biological systems. researchgate.net The QM/MM method can provide detailed insights into the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of Methyl Ionone Gamma to its receptor. nih.gov The accuracy of these calculations is sensitive to the definition of the QM region. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org These simulations provide a dynamic view of molecular systems, revealing conformational changes and interaction dynamics.
MD simulations can be used to explore the conformational flexibility of Methyl Ionone Gamma in different environments, such as in a solvent or within the binding pocket of a receptor. researchgate.net The molecule is not static; its rotatable bonds allow it to adopt various shapes or conformations. Simulations can reveal the preferred conformations of the β-ionone ring and the polyene chain, and how these are influenced by the surrounding environment. researchgate.net Understanding the conformational dynamics is crucial as the shape of the molecule plays a significant role in its interaction with receptors.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. acs.org Following docking, MD simulations can be used to study the stability of the predicted binding pose and the dynamics of the ligand-receptor complex over time. acs.orguiuc.edu These simulations can reveal key interactions, such as those between the methyl groups on the ionone ring and specific amino acid residues in the receptor's binding pocket. pnas.orgresearchgate.net For instance, studies on similar molecules like retinal have shown that hydrophobic interactions and the positioning of the β-ionone ring are critical for binding to rhodopsin. nih.govnih.gov Steered molecular dynamics (SMD) can even be used to simulate the process of the ligand unbinding from the receptor, providing insights into the binding pathways and forces involved. uiuc.edu
Table 2: Illustrative Data from a Molecular Dynamics Simulation of Methyl Ionone Gamma with an Olfactory Receptor
| Simulation Parameter | Result |
| Simulation Time | 200 ns |
| Key Interacting Residues | Tyr111, Ala112, Met210 |
| Average Binding Energy (MM-GBSA) | -55 kcal/mol |
| RMSD of Ligand | 1.5 Å |
| Note: This data is hypothetical and serves to illustrate the type of information obtained from MD simulations. Actual data would be specific to the receptor and simulation conditions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. sci-hub.seimist.ma For Methyl Ionone Gamma and related fragrance compounds, QSAR models can be developed to predict olfactory properties based on molecular descriptors. sci-hub.se These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.gov By building models that correlate these descriptors with perceived scent characteristics, it is possible to predict the odor of new, untested compounds. nih.gov QSAR studies have been used to understand the importance of features like hydrophobicity and hydrogen bonding in the interaction of aroma compounds with receptors. sci-hub.se However, the predictive power of a QSAR model is highly dependent on the quality and diversity of the dataset used to build it. imist.ma
Predictive Modeling for Biological and Ecotoxicological Endpoints
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern toxicology and environmental science. These models establish mathematical relationships between the chemical structure of a compound and its biological or toxicological activity.
For the ionone class of compounds, including Methyl Ionone Gamma (also known as α-isomethylionone), QSAR and other predictive methods have been employed to assess various endpoints. The presence of an α,β-unsaturated ketone group in the ionone structure is a known structural alert for potential Michael addition reactions, which can lead to covalent binding with proteins and DNA. industrialchemicals.gov.au The OECD QSAR Toolbox profiles ionones as having alerts for mutagenicity due to this functional group. industrialchemicals.gov.au However, extensive experimental data, including in vitro and in vivo studies, have largely indicated that these compounds are not genotoxic at the low concentrations relevant to consumer exposure. industrialchemicals.gov.auresearchgate.net
One of the most well-studied biological endpoints for fragrance ingredients is skin sensitization. Predictive models play a crucial role in quantitative risk assessment (QRA) for this endpoint. For methyl ionone (as a mixture of isomers), the Research Institute for Fragrance Materials (RIFM) has established a No Expected Sensitization Induction Level (NESIL) of 70,000 µg/cm², based on a weight-of-evidence approach that includes predictive modeling. industrialchemicals.gov.auresearchgate.netifrafragrance.org Integrated platforms like ChemTunes/ToxGPS utilize a combination of global QSAR models and rule-based structural alerts to predict sensitization potential, leveraging knowledge of molecular initiating events such as Schiff base formation or Michael acceptor reactivity. ljmu.ac.uk
In the context of ecotoxicology, QSAR models are used to predict the environmental fate and effects of chemicals. The Ecological Structure-Activity Relationships (ECOSAR) program is frequently used to estimate toxicity to aquatic organisms. researchgate.net This approach helps in deriving a Predicted No-Effect Concentration (PNEC), which is then compared with the Predicted Environmental Concentration (PEC) to characterize risk. researchgate.net Studies on terpenoids, a class that includes ionones, have developed QSAR models to predict toxicity against the bacterium Vibrio fischeri. These models have shown that toxicity is correlated with molecular descriptors related to molecule branching and electronic characteristics, with the general order of toxicity for functional groups being alcohol > aldehyde ~ ketone. nih.govpreprints.org
A specific QSAR study on fragrance materials developed models for predicting acute oral toxicity in mice (LD₅₀) and cytotoxic activity. The study included γ-Methyl ionone and provided the following experimental and predicted values:
| Compound | Endpoint | Experimental Value (log 1/M) | Predicted Value (log 1/M) | Reference |
|---|---|---|---|---|
| γ-Methyl ionone | Mouse Oral LD₅₀ | 1.04 | 1.29 | researchgate.net |
| Cytotoxicity (EC₅₀ Δψm) | - | 1.58 |
These predictive models are essential for filling data gaps, prioritizing substances for further testing, and supporting risk assessments under regulatory frameworks like REACH. researchgate.net
In Silico Design and Optimization of Derivatives
Beyond predicting toxicity, computational modeling is a powerful engine for the rational design and optimization of new molecules. By simulating the interaction between a ligand and a biological target, researchers can guide synthetic efforts toward derivatives with desired properties, such as enhanced bioactivity or specific sensory characteristics.
A notable example involves the in silico design of β-ionone derivatives for aphid management. acs.org In this study, molecular dynamics (MD) simulations were used to investigate the binding of β-ionone and its derivatives to odorant binding proteins (OBPs) in both the target pest (Aphis pisum) and its predator (Harmonia axyridis). acs.org The simulations revealed that incorporating a hydrophobic ester group into the β-ionone structure strengthened the van der Waals interactions with the OBP binding pocket. This insight led to the synthesis of a derivative with significantly improved repellent activity against the aphid and attractive activity towards its predator, demonstrating a successful "push-pull" strategy guided by computational design. acs.org
Molecular modeling has also been instrumental in understanding the structural requirements for the characteristic violet and orris scents of ionones. To probe the spatial arrangement of features necessary for binding to olfactory G-protein coupled receptors (GPCRs), conformationally constrained bicyclic analogues of α- and γ-ionone were designed using B3LYP/6-31G(d) modeling. researchgate.net These in silico studies guided the synthesis of derivatives with significantly lower odor thresholds, suggesting a tighter binding to the olfactory receptors. researchgate.net The models indicated a nearly identical spatial orientation of key hydrophobic and polar groups among the most potent odorants, providing a pharmacophore model for the violet scent. researchgate.net
Furthermore, computational methods can guide the synthesis of specific isomers or metabolites. The enzymatic hydroxylation of β-ionone was engineered with the aid of computational modeling. acs.org A combination of Density Functional Theory (DFT) calculations and MD simulations was used to characterize the intrinsic reactivity of the β-ionone molecule and to understand how specific mutations in the enzyme's active site could control the orientation of the substrate. acs.org This computational insight enabled the engineering of enzyme variants that could produce either the (R) or (S) enantiomer of 4-hydroxy-β-ionone with extremely high selectivity, a task that is very challenging to achieve through traditional chemical synthesis. acs.org These examples highlight the power of in silico methods to not only predict properties but to actively design and optimize derivatives of Methyl Ionone Gamma for a wide range of applications.
Advanced Analytical Methodologies for Research on Methyl Ionone Gamma
Chromatographic Techniques for Isomer Separation and Quantification
Chromatography is fundamental to the analysis of methyl ionones, as commercial mixtures often contain multiple isomers, such as alpha-, beta-, and gamma-methyl ionone (B8125255), as well as their respective stereoisomers. The separation of these closely related compounds is critical for accurate quantification and characterization.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like Methyl Ionone Gamma. For the separation of its enantiomers (chiral isomers), specialized chiral stationary phases (CSPs) are required. gcms.cz Molecules with one or more chiral centers, like Methyl Ionone Gamma, can exist as non-superimposable mirror images called enantiomers. gcms.cz These enantiomers often possess identical physical properties, making their separation by standard GC columns impossible.
Chiral GC columns, typically capillary columns, incorporate a chiral selector into the stationary phase. Modified cyclodextrins are among the most common and effective chiral selectors for this purpose. researchgate.net These cyclodextrin (B1172386) derivatives create a chiral environment within the column, allowing for differential interaction with the enantiomers of the analyte. This results in different retention times for each enantiomer, enabling their separation and quantification. researchgate.net
The selection of the specific cyclodextrin derivative and the operational parameters of the GC system (e.g., temperature program, carrier gas flow rate) are critical for achieving optimal resolution between the enantiomers. researchgate.net For instance, research on the related compound α-ionone demonstrated successful enantiomeric separation using various cyclodextrin derivatives, including heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin and octakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-γ-cyclodextrin, dissolved in a polysiloxane phase. researchgate.net This approach is directly applicable to the chiral analysis of Methyl Ionone Gamma.
The coupling of chiral GC with a mass spectrometer provides both chromatographic separation and mass-based identification, offering a highly specific and sensitive analytical method. nih.gov The mass spectrometer can confirm the identity of the eluting compounds based on their mass spectra and fragmentation patterns.
Table 1: Examples of Chiral Stationary Phases for GC
| Chiral Selector Type | Common Base | Application Principle |
|---|---|---|
| Derivatized β-Cyclodextrin | Polysiloxane | Forms temporary diastereomeric complexes with enantiomers, leading to differential retention. |
| Derivatized γ-Cyclodextrin | Polysiloxane | Offers different cavity sizes and interaction points compared to β-cyclodextrin, providing alternative selectivity. |
High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC for the separation of methyl ionone isomers. Unlike GC, which is limited to volatile and thermally stable compounds, HPLC can analyze a wider range of molecules. For isomers of methyl ionone, which differ in the position of the double bond in the cyclohexenyl ring, reversed-phase or normal-phase HPLC can be effective.
The separation mechanism in HPLC relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. The choice of column (stationary phase) and mobile phase composition is crucial for achieving separation. For positional isomers like the different methyl ionones, stationary phases that offer shape selectivity, such as those based on phenyl or cholesterol ligands, can be particularly effective. mtc-usa.com
While standard HPLC can separate structural isomers, the separation of enantiomers requires chiral HPLC. Similar to chiral GC, this involves using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. Cinchona alkaloid-based ion exchangers have proven effective for the stereoselective separation of other chiral molecules and represent a potential methodology for Methyl Ionone Gamma. mdpi.com The ability to couple HPLC with mass spectrometry (LC-MS) further enhances its utility for identification and quantification. nih.gov
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of Methyl Ionone Gamma, providing detailed information about its molecular framework and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the exact structure of organic molecules. mmu.ac.uk It provides information on the chemical environment, connectivity, and spatial relationship of atoms within a molecule. core.ac.ukjchps.com
For Methyl Ionone Gamma, 1H NMR and 13C NMR spectra are fundamental.
1H NMR provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).
13C NMR reveals the number of different types of carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons. core.ac.uk
To definitively assign the structure and distinguish Methyl Ionone Gamma from its isomers, two-dimensional (2D) NMR experiments are often employed:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the proton connectivity within the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and identifying the positions of functional groups. core.ac.uk
These techniques together allow for the complete and unambiguous assignment of the chemical structure of Methyl Ionone Gamma.
Table 2: Key NMR Techniques for Structural Elucidation
| NMR Experiment | Information Provided | Application to Methyl Ionone Gamma |
|---|---|---|
| 1H NMR | Chemical environment and connectivity of protons. | Distinguishes olefinic, aliphatic, and methyl protons. |
| 13C NMR & DEPT | Number and type of carbon atoms (CH3, CH2, CH, C). | Confirms the carbon backbone and distinguishes isomers based on carbon chemical shifts. |
| COSY | Shows 1H-1H spin-spin coupling correlations. | Establishes proton connectivity through the carbon chain and the ring. |
Mass spectrometry (MS) is a core technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. units.it In its basic form, MS provides a mass-to-charge ratio (m/z) for the molecular ion, confirming the elemental formula.
Tandem Mass Spectrometry (MS/MS or MS²) provides a much deeper level of structural detail. wikipedia.org In an MS/MS experiment, a specific ion (the precursor ion) from the initial mass spectrum is selected, isolated, and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). amazonaws.com The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. nationalmaglab.org
This process generates a product ion spectrum, which is essentially a "molecular fingerprint" unique to the structure of the precursor ion. nationalmaglab.org Even isomers that have the same molecular weight will often produce different fragmentation patterns in MS/MS due to the differences in their chemical structures. This allows for the confident identification of Methyl Ionone Gamma and its differentiation from other methyl ionone isomers in a mixture. amazonaws.com
Metabolomics Approaches in Biological Systems
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Targeted metabolomics approaches, often utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be applied to investigate the fate of Methyl Ionone Gamma in biological systems. mdpi.com
Should Methyl Ionone Gamma be absorbed or metabolized by an organism, its biotransformation pathways can be traced. A targeted LC-MS/MS method would be developed to quantify not only the parent compound but also its potential metabolites. This involves identifying specific precursor-to-product ion transitions for each compound of interest, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). amazonaws.com
By exposing a biological system (e.g., cell cultures, animal models) to Methyl Ionone Gamma and analyzing samples over time, researchers can map its metabolic pathway, identify the enzymes involved, and determine the rate of its clearance. This approach provides crucial insights into the interaction of the fragrance molecule with biological systems. mdpi.com
Untargeted and Targeted Metabolite Profiling
Metabolite profiling is a key phenotyping platform for the systematic analysis of metabolite composition. nih.gov It can be broadly categorized into untargeted and targeted approaches, each offering distinct advantages for the study of compounds like Methyl Ionone Gamma. metwarebio.commetabolon.com
Untargeted Metabolomics aims to capture and measure the widest possible range of metabolites in a biological sample simultaneously, including unknown compounds. metwarebio.commetabolon.comfuturelearn.com This hypothesis-generating approach is ideal for discovering unexpected metabolic changes or identifying potential biomarkers. metabolon.comfuturelearn.com For Methyl Ionone Gamma, an untargeted analysis of a source organism (e.g., a plant or engineered microorganism) could reveal a broad metabolic fingerprint, highlighting pathways correlated with its production. nih.gov This method typically involves global metabolite extraction followed by analysis using comprehensive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). metwarebio.com The peak area of each detected metabolite is then used for relative quantification to compare different samples. futurelearn.com
Targeted Metabolomics , in contrast, is a hypothesis-driven approach that focuses on the precise measurement and absolute quantification of a predefined set of known metabolites. metwarebio.comfuturelearn.commetabolon.com This method offers higher sensitivity, specificity, and reproducibility, making it suitable for validating findings from untargeted studies or for detailed analysis of specific metabolic pathways. futurelearn.commetabolon.com In research on Methyl Ionone Gamma, targeted analysis would be used to quantify the compound itself, its known precursors (like citral (B94496) and methyl ethyl ketone in chemical synthesis or carotenoids in biosynthesis), and specific downstream metabolites. wikipedia.orgmdpi.com This requires the use of authentic chemical standards for each metabolite to create calibration curves for absolute quantification. futurelearn.com
The table below summarizes the key differences between these two approaches in the context of Methyl Ionone Gamma research.
| Feature | Untargeted Metabolomics | Targeted Metabolomics |
| Objective | Comprehensive metabolite discovery; Hypothesis generation. metwarebio.comfuturelearn.com | Quantification of specific, predefined metabolites; Hypothesis validation. metabolon.comfuturelearn.com |
| Scope | Global, measures hundreds to thousands of known and unknown metabolites. metabolon.comfuturelearn.com | Focused, measures a limited number of known and characterized analytes. metwarebio.com |
| Quantification | Relative (comparison of peak areas between samples). futurelearn.com | Absolute (requires isotopically labeled or chemical standards). metabolon.com |
| Sensitivity | Lower, as it aims for broad coverage. futurelearn.com | Higher, optimized for specific target compounds. metabolon.com |
| Application to Methyl Ionone Gamma | Discovering novel precursors or metabolic products related to Methyl Ionone Gamma production. | Precisely quantifying Methyl Ionone Gamma and key metabolites in its biosynthetic pathway. |
The analysis of volatile compounds like Methyl Ionone Gamma relies heavily on Gas Chromatography (GC) due to its powerful separation capabilities for such molecules. olympianwatertesting.comfrontiersin.org Coupling GC with Mass Spectrometry (GC-MS) is one of the most widely employed techniques for both qualitative and quantitative analysis of VOCs. nih.govfrontiersin.orgthermofisher.com Other specialized extraction and detection methods are also crucial.
| Analytical Technique | Description | Relevance for Methyl Ionone Gamma Analysis |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interaction with a stationary phase. iltusa.com | Essential for separating Methyl Ionone Gamma from other volatile isomers and compounds in a complex sample. olympianwatertesting.com |
| Mass Spectrometry (MS) | Identifies compounds by their mass-to-charge ratio and fragmentation patterns, providing structural information. thermofisher.comiltusa.com | Provides high confidence in the identification of Methyl Ionone Gamma and its metabolites. thermofisher.com |
| Headspace Analysis | Measures volatile compounds vaporized into the sealed space above a sample. thermofisher.comiltusa.com Can be static or dynamic (Purge and Trap). thermofisher.com | A non-invasive method to sample volatile Methyl Ionone Gamma from plant tissues or microbial cultures without solvent extraction. rsc.org |
| Solid-Phase Microextraction (SPME) | A solvent-free technique that uses a coated fiber to extract and concentrate volatile analytes from a sample before GC analysis. iltusa.comrsc.org | Efficiently concentrates trace amounts of Methyl Ionone Gamma, increasing detection sensitivity. rsc.org |
Elucidation of Endogenous Biosynthetic and Metabolic Pathways
Understanding the natural formation of Methyl Ionone Gamma requires elucidating its biosynthetic and metabolic pathways. While specific pathways for Methyl Ionone Gamma are not as extensively documented as those for other ionones, the general principles of ionone biosynthesis in plants and microorganisms provide a strong foundation for research.
Ionones are generally classified as apocarotenoids, which are derived from the oxidative cleavage of carotenoids. wikipedia.orgmdpi.comnih.gov The primary biosynthetic pathway involves the enzymatic cleavage of carotenoids like β-carotene by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). mdpi.comnih.govresearchgate.net
The key steps in the established biosynthesis of ionones are:
Carotenoid Synthesis: The pathway begins with the synthesis of carotenoids, such as α-carotene and β-carotene.
Enzymatic Cleavage: Carotenoid Cleavage Dioxygenase 1 (CCD1) and CCD4 are key enzymes that cleave carotenoids at specific double bonds (9,10 and 9',10') to produce various apocarotenoids, including ionones. mdpi.comnih.govfrontiersin.org For example, the cleavage of β-carotene yields β-ionone. mdpi.comresearchgate.net
Further Modification: The resulting ionones can be further metabolized or modified within the organism.
A proposed metabolic pathway also suggests that ionones can be formed from the conversion of pinenes, which are major components of turpentine. ingentaconnect.com This alternative route highlights the potential for diverse origins of these compounds in nature.
Due to the typically low production levels of ionones in plants, metabolic engineering in microbial hosts like Saccharomyces cerevisiae or Yarrowia lipolytica has become an appealing alternative for production. mdpi.comresearchgate.netsemanticscholar.orgnih.gov This involves expressing plant biosynthetic genes (like CCD1) in these microorganisms and optimizing the metabolic pathways to enhance the yield of the desired ionone. nih.govresearchgate.net
Analytical methodologies are crucial for tracing these pathways. By using isotopically labeled precursors (e.g., labeled carotenoids) and tracking their conversion into intermediates and final products using GC-MS, researchers can definitively map the biosynthetic steps and identify the enzymes involved. Targeted and untargeted metabolite profiling can then be used to analyze the effects of genetic modifications on the pathway, identifying bottlenecks and potential targets for further engineering. researchgate.net
| Component | Role in Ionone Biosynthesis |
| β-Carotene | A primary carotenoid precursor molecule. mdpi.comnih.gov |
| α-Carotene | A carotenoid precursor that can be cleaved to form α-ionone. frontiersin.org |
| Carotenoid Cleavage Dioxygenase 1 (CCD1) | Enzyme that catalyzes the specific oxidative cleavage of carotenoids to produce ionones and other apocarotenoids. mdpi.comnih.gov |
| Carotenoid Cleavage Dioxygenase 4 (CCD4) | An enzyme also involved in the cleavage of carotenoids to yield ionones in various plant species. frontiersin.org |
| α-Pinene / β-Pinene | Proposed alternative precursors for the metabolic formation of ionones. ingentaconnect.com |
By applying these advanced analytical methodologies, researchers can continue to unravel the complex biochemistry of Methyl Ionone Gamma, paving the way for its optimized production through biotechnological approaches and a deeper understanding of its role in nature.
Environmental Fate and Ecotoxicological Investigations of Methyl Ionone Gamma
Environmental Occurrence and Distribution Studies
Methyl Ionone (B8125255) Gamma, a synthetic fragrance ingredient, is not found to occur naturally. takasago.comthegoodscentscompany.com Its presence in the environment is a direct result of its use in a wide array of consumer products, including perfumes, personal care items, and cleaning agents. industrialchemicals.gov.aunih.gov Due to its widespread application, it can be released into various environmental compartments through wastewater treatment plant effluents and direct discharge. directpcw.comdss.go.th
The distribution of Methyl Ionone Gamma in the environment is governed by its physicochemical properties. With a high partition coefficient n-octanol/water (log Kow) of 4.7, it has a tendency to adsorb to organic matter in soil and sediments. vigon.com Computer-based distribution models, such as the Mackay Level III model, predict that if released to air and water, the majority of the compound would be distributed to water (64.2%) and sediment (35.5%). oecd.org The predicted adsorption coefficient (log Koc) values of 2.84 and 3.46 suggest moderate adsorption to organic carbon in soils and sediments. oecd.org
Aquatic Ecotoxicity and Long-Term Environmental Impact Assessments
Methyl Ionone Gamma is classified as toxic to aquatic life with long-lasting effects. directpcw.comhekserij.nlhekserij.nllgcstandards.comperfumeextract.co.ukeuropa.eu This assessment is based on data from various ecotoxicity studies on aquatic organisms.
Aquatic Ecotoxicity Data
| Test Organism | Endpoint | Concentration | Exposure Duration | Reference |
| Fish | LC50 | 2.3 mg/L | 96 hours | directpcw.com |
| Daphnia (Water flea) | EC50 | 3.7 mg/L | 48 hours | directpcw.com |
| Algae (Desmodesmus subspicatus) | ErC50 | >9.42 mg/L | 72 hours | directpcw.comsigmaaldrich.com |
The Predicted No-Effect Concentrations (PNECs) have been established for different aquatic environments, indicating the concentration below which adverse effects are not expected to occur. directpcw.com
Predicted No-Effect Concentrations (PNEC)
| Environmental Compartment | PNEC Value |
| Fresh water | 0.0023 mg/L |
| Fresh water sediment | 0.246 mg/kg |
| Marine water | 0.00023 mg/L |
| Marine sediment | 0.0246 mg/kg |
Given its potential for bioaccumulation, as indicated by its high log Kow value, and its toxicity to aquatic organisms, the long-term environmental impact of Methyl Ionone Gamma is a concern. vigon.comoecd.org However, it is not considered to be very persistent or very bioaccumulative. directpcw.com
Biotransformation and Metabolism in Environmental Organisms
Information on the specific biotransformation and metabolism of Methyl Ionone Gamma in a wide range of environmental organisms is not extensively detailed in the available literature. However, studies on related ionone compounds provide some insight into potential metabolic pathways.
In mammals, orally administered β-ionone is absorbed and metabolized primarily in the liver. The identified metabolites in rabbit urine include 3-oxo-β-ionone, 3-oxo-β-ionol, dihydro-3-oxo-β-ionol, and 3-hydroxy-β-ionol, indicating that oxidation and reduction are key metabolic reactions. oecd.org
Fungi have demonstrated the ability to transform ionone isomers. For instance, Aspergillus niger can oxidize γ-ionone at the 2 and 3 positions of the ring structure. mdpi.com Penicillium corylophilum and Yarrowia lipolytica also metabolize γ-ionone, with reductive pathways being more prominent. mdpi.com The biotransformation of α-ionone by Aspergillus niger yields products such as cis-3-hydroxy-α-ionone, trans-3-hydroxy-α-ionone, and 3-oxo-α-ionone. researchgate.net These studies suggest that microorganisms in the environment can structurally alter Methyl Ionone Gamma, influencing its ultimate fate and potential toxicity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Correlation of Molecular Structure with Biological Activity Profiles
Methyl Ionone (B8125255) Gamma is a synthetic mixture of isomers, with its biological activities being a composite of its components. scentspiracy.com While comprehensive biological studies on the complete "Methyl Ionone Gamma" mixture are limited, research on its principal isomers, particularly α-isomethylionone, provides insight into its potential biological profile.
Studies have suggested that ionone derivatives, the chemical class to which methyl ionones belong, may possess a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comresearchgate.net The presence of an α,β-unsaturated ketone functional group in the ionone structure is a recognized alert for potential mutagenicity based on Quantitative Structure-Activity Relationship (QSAR) models. industrialchemicals.gov.au However, in vitro tests on α-isomethyl ionone did not show a statistically significant increase in micronuclei, suggesting a lack of mutagenic activity under the tested conditions. industrialchemicals.gov.au
Some research has explored the potential antioxidant capacity of α-methyl ionone, attributing it to free radical scavenging activity. smolecule.com Additionally, studies have indicated that α-methyl ionone exhibits some inhibitory effects against various foodborne pathogens, suggesting potential antimicrobial properties. smolecule.com The biological activities of β-ionone are reported to be mediated through various pathways, including the activation of olfactory receptors and regulation of proteins involved in the cell cycle and inflammation. mdpi.comresearchgate.net Given the structural similarities, it is plausible that the isomers within Methyl Ionone Gamma could exhibit similar biological activities. scribd.com
The interaction of these molecules with skin proteins is a key aspect of their biological activity profile, particularly concerning skin sensitization. smolecule.com The Research Institute for Fragrance Materials (RIFM) Expert Panel has established a No Expected Sensitisation Induction Level (NESIL) for mixed isomers of methyl ionone based on a review of critical effect data. ifrafragrance.org
Isomer-Specific Activity and Selectivity
The primary isomers found in commercial Methyl Ionone products include:
α-Isomethyl ionone : This isomer is often the most predominant in "Gamma" designated products and is largely responsible for the characteristic soft, powdery, and floral-violet scent. scentspiracy.comtakasago.com High-purity grades of Methyl Ionone Gamma can contain 80-90% of this isomer. takasago.com
β-Isomethyl ionone : This isomer can be present in smaller amounts. vigon.com
β-n-Methyl ionone : Another minor isomer that may be part of the mixture. vigon.com
The olfactory differences between these isomers are a clear example of isomer-specific activity. For instance, Isoraldeine 70, a grade of methyl ionone, has a rich violet note but is described as more orris-like and dry compared to Isoraldeine 95. thegoodscentscompany.comfragranceu.com The most refined and often more expensive grades, which are rich in the gamma (iso-alpha) isomer, tend to have a desirable 'creamy' top-note and a uniform, powdery-sweet dry-down. pellwall.comfragranceu.com This highlights the selectivity of olfactory receptors for specific isomeric structures.
The synthesis process itself allows for a degree of control over the isomer distribution. Factors such as reaction temperature during the aldol (B89426) condensation of citral (B94496) with methyl ethyl ketone can shift the equilibrium towards the formation of iso-isomers, which are foundational to the "gamma" profile.
Interactive Data Table: Isomer Composition in Different Methyl Ionone Grades
| Grade Name | Predominant Isomer | Typical Percentage of Predominant Isomer | Key Olfactory Descriptors |
| Methyl Ionone Gamma EQ | α-Isomethyl ionone | 80-90% | Woody, Floral, Violet, Orris takasago.com |
| Isoraldeine 70 | Iso-alpha isomer | 60-70% | Fine, rich violet, orris-like, dry vigon.com |
| Methyl Ionone Gamma Coeur | Alpha-Isomethyl Ionone | High | Floral, sweet, violet, powdery fraterworks.com |
| Methyl Ionone (Privi) | Alpha-n-Methyl Ionone | 58-65% | - privi.com |
Identification of Key Pharmacophores and Structural Motifs
The term "pharmacophore" typically refers to the ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. In the context of fragrance, the key structural motifs of Methyl Ionone Gamma are responsible for its interaction with olfactory receptors. For other biological activities, these motifs are also critical.
Key structural features of the methyl ionone isomers include:
The α,β-Unsaturated Ketone : This functional group is a crucial part of the ionone structure and is considered a primary motif for certain biological activities. mdpi.comindustrialchemicals.gov.au It is a Michael acceptor, which can contribute to interactions with biological macromolecules. industrialchemicals.gov.au
The Cyclohexene (B86901) Ring : The position of the double bond within this ring (as in α- and β-isomers) is a major determinant of the scent profile. wikipedia.org
Gem-Dimethyl Group : The two methyl groups on the cyclohexene ring are a characteristic feature of terpenoids and influence the molecule's shape and lipophilicity. mdpi.com
The Side Chain with an Additional Methyl Group : The "methyl" in Methyl Ionone refers to the additional methyl group on the butenone side chain, which distinguishes it from the parent ionone compounds. This modification significantly alters the fragrance profile. scribd.com
For potential antioxidant activity, the ability to scavenge free radicals is key. While methyl ionones lack the highly conjugated hydroxyl groups typical of many phenolic antioxidants, other structural features can contribute to this activity. smolecule.comnih.gov
Rational Design Principles for Enhanced Bioactivity or Specificity
The principles of rational design can be applied to modify the structure of Methyl Ionone Gamma to enhance specific properties, whether for fragrance applications or for potential therapeutic uses.
Modifying Isomer Ratios : As demonstrated by the variety of commercial grades, the most straightforward approach to tailoring the properties of Methyl Ionone Gamma is to control the isomer distribution during synthesis. scentspiracy.com Lower temperatures in the initial condensation reaction, for example, favor the formation of the desired iso-isomers.
Structural Modifications for Olfactory Enhancement : The extensive history of synthetic fragrance chemistry shows that subtle changes to the core ionone structure can lead to novel and desirable scents. This can involve altering the position of the double bond, changing the alkyl substituents on the ring or side chain, or introducing other functional groups. The goal is often to create molecules that fit more selectively or with higher affinity into specific olfactory receptors.
Enhancing Biological Activity : For potential therapeutic applications, rational design would focus on modifying the structure to improve a desired biological effect while minimizing others. For instance, to enhance antioxidant or antimicrobial activity, modifications could be made to increase the molecule's ability to donate a hydrogen atom or to interact with microbial membranes. mdpi.comsmolecule.com Computational chemistry and QSAR modeling can aid in the rational design of new analogues by predicting their activity based on structural features. nih.govacs.org
Biocatalysis and Enzymatic Modification : Modern synthetic methods, including biocatalysis, offer pathways to create specific isomers with high selectivity. The use of enzymes, such as terpene cyclases, could potentially be engineered to produce specific ionone derivatives that are difficult to access through traditional chemical synthesis, offering a route to novel compounds with enhanced or specific bioactivities. nih.gov
Future Research Directions and Emerging Paradigms for Methyl Ionone Gamma
Exploration of Novel Biological Targets and Signaling Pathways
While the parent compounds, ionones, have been studied for their biological effects, the specific interactions of Methyl Ionone (B8125255) Gamma at the molecular level are an emerging field of interest. Future research is anticipated to delve deeper into identifying novel biological targets and elucidating the complex signaling cascades it may modulate.
Initial studies on related ionones have shown interactions with olfactory receptors, such as OR51E2, which are not only present in the nose but also in other tissues. The activation of these receptors can trigger intracellular pathways involving mitogen-activated protein kinases (MAPKs) like p38 and JNK. mdpi.com Future investigations could focus on whether Methyl Ionone Gamma specifically targets OR51E2 or other, yet undiscovered, G-protein coupled receptors (GPCRs) in various cell types.
Furthermore, the reported anti-inflammatory and anticancer activities of β-ionone, mediated through the inhibition of pathways like NF-κB and modulation of cell cycle proteins and apoptosis, provide a clear roadmap. mdpi.com Researchers are likely to explore if Methyl Ionone Gamma exhibits similar or even more potent activities. This would involve detailed studies on its influence on key regulatory proteins such as p53, caspases, and cyclooxygenase (COX) enzymes. mdpi.com Identifying these specific molecular interactions could pave the way for developing Methyl Ionone Gamma derivatives as potential therapeutic agents.
A study using positron emission tomography (PET) on the human brain indicated that gamma-methyl-ionone deactivated cortical fields related to social cognition. nih.gov This finding opens up a fascinating line of inquiry into its specific neural targets and signaling mechanisms within the central nervous system, distinct from simple odor perception.
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Mechanistic Studies
To gain a comprehensive understanding of the biological effects of Methyl Ionone Gamma, an integrative multi-omics approach is essential. nih.gov These high-throughput technologies allow for a holistic view of molecular changes within a biological system in response to a specific compound. humanspecificresearch.org
Transcriptomics: Using techniques like RNA-sequencing (scRNA-seq at the single-cell level), researchers can identify the complete set of genes that are upregulated or downregulated in cells exposed to Methyl Ionone Gamma. nih.govhumanspecificresearch.org This can reveal the genetic pathways being influenced, offering clues to its mechanism of action.
Proteomics: This involves the large-scale study of proteins. humanspecificresearch.org By comparing the proteome of treated versus untreated cells, scientists can identify proteins that are differentially expressed or post-translationally modified. nih.gov This is crucial for identifying direct protein targets and understanding the functional consequences of gene expression changes observed in transcriptomics. nih.govacs.org
Metabolomics: This technology focuses on the complete set of small-molecule metabolites within a cell or organism. mdpi.com It can reveal how Methyl Ionone Gamma alters cellular metabolism, which is often a key indicator of a compound's physiological effect.
Integrated Multi-Omics: The true power lies in integrating these datasets. nih.govnih.gov For example, combining transcriptomic and proteomic data can provide a more complete picture of the flow of genetic information and identify key regulatory hubs affected by Methyl Ionone Gamma. nih.gov This integrated approach can accelerate the discovery of biomarkers and novel therapeutic targets. humanspecificresearch.org
Sustainable Production Strategies and Green Chemistry Approaches
The industrial synthesis of Methyl Ionone Gamma traditionally involves the aldol (B89426) condensation of citral (B94496) with methyl ethyl ketone, followed by an acid-catalyzed cyclization. chemicalbook.com While effective, there is a growing demand for more sustainable and environmentally friendly production methods. Future research will likely focus on several key areas of green chemistry.
One promising strategy is the development of one-pot synthesis methods. These processes, which integrate multiple reaction steps into a single reactor, can significantly reduce solvent usage, energy consumption, and waste generation. google.com Research into novel catalytic systems is also crucial. This includes using less hazardous acid catalysts, such as phosphoric acid, which can improve cyclization efficiency and reduce the risk of side reactions compared to sulfuric acid. Another approach involves improving existing catalytic systems, for instance, by using phase-transfer catalysts like PEG-M(OH)x to enhance synthesis efficiency. patsnap.com
Biocatalysis represents another major frontier. The use of enzymes, such as lipases, for the enantioselective synthesis of ionone isomers has already been demonstrated. researchgate.netmdpi.com This approach offers high selectivity under mild reaction conditions, reducing the environmental impact. Future work could focus on discovering or engineering novel enzymes for the specific and efficient production of Methyl Ionone Gamma.
Furthermore, the application of flow chemistry is being explored. Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability, all of which are tenets of green chemistry. beilstein-journals.org
| Synthesis Strategy | Key Advantages | Research Focus |
| One-Pot Synthesis | Reduced waste, energy, and solvent use. google.com | Integration of aldol condensation and cyclization steps. |
| Advanced Catalysis | Higher efficiency, improved selectivity, reduced pollution. patsnap.com | Use of solid acids, phase-transfer catalysts, and less hazardous reagents. patsnap.com |
| Biocatalysis | High enantioselectivity, mild reaction conditions, sustainability. researchgate.netmdpi.com | Enzyme discovery and engineering for targeted synthesis. mdpi.com |
| Flow Chemistry | Enhanced safety, scalability, and process control. beilstein-journals.org | Optimization of reaction conditions in microreactors. beilstein-journals.org |
Advanced Materials and Nanotechnology Applications
The future application of Methyl Ionone Gamma is expected to extend into the realm of advanced materials and nanotechnology, primarily focused on controlled-release systems. Its use in products like detergents and fabric conditioners already points to its interaction with various material surfaces. scentspiracy.com
A significant area of future research will be the development of fragrance delivery systems . This involves the encapsulation of Methyl Ionone Gamma within micro- or nanostructures, such as polymer capsules or porous materials. scentspiracy.com These technologies allow for the protection of the fragrance molecule and its controlled release over an extended period or in response to a specific trigger (e.g., moisture, heat, or mechanical stress). This enhances the longevity of the scent in various applications. scentspiracy.com
Beyond simple encapsulation, researchers may explore the creation of "smart" materials that incorporate Methyl Ionone Gamma. For example, it could be integrated into functional polymers or textiles that release the scent in a programmed manner. There is also potential to leverage its inherent chemical properties, such as its α,β-unsaturated ketone group, for covalent attachment to material surfaces or for participation in polymerization reactions, creating new functional materials with built-in fragrance properties.
Interdisciplinary Research in Neurobiology and Chemical Ecology
The unique properties of Methyl Ionone Gamma position it at the intersection of several scientific disciplines, promising exciting future discoveries.
In neurobiology , preliminary studies have shown that the scent of gamma-methyl-ionone can influence brain activity in regions associated with higher-order cognitive functions, not just primary olfactory processing. nih.gov This invites further investigation using advanced neuroimaging techniques (fMRI, EEG) and behavioral studies to understand how Methyl Ionone Gamma might affect mood, attention, and even social perception. Such research could bridge the gap between perfumery and neuroscience, exploring the potential for fragrances to modulate psychological states. researchgate.net
In chemical ecology , the parent ionone compounds are known to be apocarotenoids, which are naturally occurring compounds in many flowers and fruits that can act as semiochemicals, mediating interactions between plants and insects. mdpi.commdpi.com A compelling future research direction would be to investigate whether Methyl Ionone Gamma or its derivatives have any ecological significance. Studies could explore its role as a potential insect attractant or repellent, which could have applications in agriculture or public health. This would involve behavioral assays with various insect species and field studies to determine its presence and function in natural ecosystems.
Q & A
Q. How is the isomer composition of Methyl Ionone Gamma characterized in academic research?
Methyl Ionone Gamma is a multi-constituent substance with varying isomer ratios depending on synthesis conditions. Gas-liquid chromatography (GLC) is the primary method for quantifying isomers, with typical purity standards requiring ≥95% total isomers. For example:
- Quality A (≥80% gamma isomer): Classified as a mono-constituent substance.
- Quality B (65–75% gamma isomer + 10–20% alpha-n-methyl ionone): Classified as a reaction mass . Researchers must adhere to REACH guidelines for substance identification, particularly when deviations from the 80% rule occur. Documentation should include batch-specific isomer profiles .
Q. What are the critical physicochemical properties of Methyl Ionone Gamma for experimental reproducibility?
Key properties include:
Advanced Research Questions
Q. How can contradictions in reported stability data for Methyl Ionone Gamma be resolved?
Stability studies should employ controlled accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with isomer-specific tracking. For example:
- Monitor alpha-n-methyl ionone degradation using HPLC-MS to identify oxidation byproducts.
- Cross-reference findings with the International Fragrance Association (IFRA) stability guidelines, which outline acceptable thresholds for isomer variability in fragrance applications . Discrepancies may stem from impurity profiles or storage conditions; thus, material sourcing and pre-experimental characterization are critical .
Q. What advanced methods elucidate the structure-odor relationship of Methyl Ionone Gamma isomers?
GC-Olfactometry (GC-O) paired with molecular docking simulations can map olfactory receptors' interaction with specific isomers. Key steps:
- Separate isomers via preparative GLC.
- Conduct sensory panels to rank odor intensity (e.g., gamma isomer’s “woody” vs. alpha-n-methyl’s “fruity” notes) .
- Use density functional theory (DFT) to model receptor binding affinities. Historical data from Givaudan’s Raldeine series (1924) provide a benchmark for isomer-specific odor profiles .
Q. How should researchers design experiments to address conflicting data on Methyl Ionone Gamma’s environmental fate?
Follow the Framework for Aquatic Risk Assessment (Salvito et al., 2002):
- Measure octanol-water partition coefficients (log Kow) for each isomer.
- Conduct biodegradation assays under OECD 301 standards, noting isomer-specific persistence.
- Compare results against the IDEA Project’s QRA2 guidelines for fragrance materials . Contradictions may arise from isomer reactivity; thus, studies must specify isomer ratios and environmental matrices .
Methodological Best Practices
- Data Presentation : Use tables to compare isomer ratios (e.g., gamma vs. alpha-n-methyl) across batches .
- Error Analysis : Report uncertainties in physicochemical measurements (e.g., ±0.005 for refractive index) and justify statistical methods (e.g., propagation of error) .
- Replication : Document pre-sampling treatments (e.g., drying, impurity removal) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
